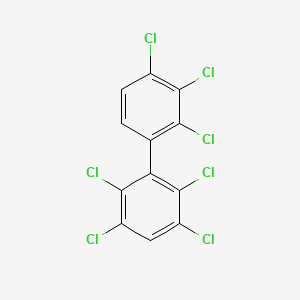

2,2',3,3',4,5',6'-Heptachlorobiphenyl

Description

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3-(2,3,4-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-5-2-1-4(9(16)12(5)19)8-10(17)6(14)3-7(15)11(8)18/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOYNJAHPUASHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074164 | |

| Record name | 2,2',3,3',4,5',6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-70-4 | |

| Record name | PCB 177 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3',4,5',6'-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5',6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5',6'-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEE72YP9XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Part 1: Chemical Identity & Structural Significance

[1][2]

This guide provides a rigorous technical analysis of PCB 177 (2,2',3,3',4,5',6'-Heptachlorobiphenyl).[1] Unlike the coplanar, "dioxin-like" PCBs (e.g., PCB 126) that drug developers routinely screen against for Aryl Hydrocarbon Receptor (AhR) toxicity, PCB 177 represents the ortho-substituted, non-planar class of congeners.[1]

For researchers in toxicology and pharmacology, PCB 177 is a critical reference standard for three reasons:

-

Chirality (Atropisomerism): The presence of three ortho-chlorine atoms (positions 2, 2', 6') creates a high rotational energy barrier between the phenyl rings.[1] This steric hindrance prevents the molecule from assuming a planar configuration and renders it an atropisomer .[2] In biological systems, PCB 177 can exist as stable enantiomers, which may exhibit differential binding affinities to protein targets—a concept directly translatable to chiral drug pharmacokinetics.[1]

-

CYP Induction Profile: Unlike dioxin-like PCBs that induce CYP1A1/1A2 (AhR pathway), PCB 177 is a Phenobarbital-type inducer, primarily upregulating CYP2B and CYP3A families via the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR).[1] This distinction is vital when assessing metabolic stability in hepatic models.

-

Neurotoxicity Model: It acts as a potent sensitizer of the Ryanodine Receptor (RyR), altering intracellular calcium signaling, a mechanism distinct from the genotoxic pathways of planar aromatics.[1]

Physicochemical Profile[1][3][4][5][6][7][8]

| Property | Value | Relevance to Experimental Design |

| Molecular Formula | C₁₂H₃Cl₇ | Basis for Mass Spec (M+) ion selection.[1] |

| Molecular Weight | 395.32 g/mol | High MW requires high-temp GC columns.[1] |

| Log K_ow | ~7.0 - 7.4 | Extreme lipophilicity; requires non-polar solvents (Isooctane/Hexane) and adheres to plastic labware.[1] |

| Vapor Pressure | 1.8 x 10⁻⁷ mm Hg | Low volatility, but "wall effects" in evaporation steps are significant.[1] |

| Ortho-Substitution | 2, 2', 6' | Prevents planarity; negates AhR binding; enables chirality.[1] |

Part 2: Toxicological Mechanisms (NDL-PCB Pathways)

The following diagram illustrates the divergent signaling pathways of PCB 177 compared to dioxin-like congeners. This mechanistic understanding is required to interpret "off-target" toxicity data in drug screening.[1]

Figure 1: Mechanism of Action – NDL-PCB Signaling Cascades

Caption: PCB 177 bypasses the AhR pathway (characteristic of dioxins) due to steric hindrance.[1] Instead, it activates CAR/PXR nuclear receptors inducing CYP enzymes and sensitizes Ryanodine Receptors (RyR), leading to neurotoxic calcium dysregulation.[1]

Part 3: Analytical Methodologies (EPA 1668C)[1][6]

For quantification in biological matrices or purity verification, EPA Method 1668C (High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry - HRGC/HRMS) is the gold standard.[1] Low-resolution methods (ECD) are prone to co-elution errors with other congeners.[1]

Protocol: Sample Preparation & Instrumental Analysis

1. Extraction (Soxhlet/SDS):

-

Reagent: Methylene chloride:Hexane (1:1).[1]

-

Process: 16-24 hour Soxhlet extraction is required for solid matrices (tissue/soil) to overcome the high Log Kow binding affinity.[1]

-

Critical Control: Spike with ¹³C₁₂-labeled PCB 178 (Labeled analog) prior to extraction to correct for recovery losses.

2. Cleanup (Multi-Stage):

-

Acid Wash: Sulfuric acid layered on silica gel.[1] This degrades lipids which interfere with MS source ionization.[1]

-

Florisil Column: Essential for separating PCBs from organochlorine pesticides (e.g., dieldrin) that may mimic mass fragments.[1]

3. Instrumental Parameters (HRGC/HRMS):

-

Column: SPB-Octyl or DB-1 (non-polar).[1] Note: Standard DB-5 columns often fail to resolve PCB 177 from PCB 135 or 149 completely without optimized temperature ramps.

-

Mass Spec: SIM (Selected Ion Monitoring) mode.

Figure 2: Analytical Workflow for PCB 177 Quantification

Caption: Step-by-step workflow following EPA Method 1668C. Isotope dilution (Spike) is critical for accurate quantification due to the multi-step cleanup required to remove lipids.[1]

Part 4: Experimental Handling & Safety

Handling Protocol:

-

Solvent Choice: Dissolve neat standards in Isooctane (2,2,4-Trimethylpentane).[1] Avoid methanol or acetonitrile for stock solutions as solubility is poor and precipitation will occur, altering concentration.[1]

-

Glassware: Use only borosilicate glass. Pre-rinse all glassware with hexane.[1] Do not use plastic pipette tips for transferring low-concentration standards; the PCB will adsorb to the polypropylene, causing quantitative errors up to 20%.[1]

-

Safety: PCB 177 is a probable human carcinogen (Group 2A).[1] All weighing of neat powder must occur in a static-free glovebox or a vented balance enclosure with HEPA filtration.[1]

Self-Validating Check:

-

Verification: Before dosing cells or animals, verify the concentration of the dosing solution using GC-ECD or GC-MS against a certified reference material (CRM).[1] Do not rely solely on gravimetric preparation due to the compound's potential for static adherence to weighing boats.

References

-

U.S. Environmental Protection Agency (EPA). (2010).[1] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[1][3] Office of Water.[3] Link[1][3]

-

International Agency for Research on Cancer (IARC). (2016).[1] Polychlorinated Biphenyls and Polybrominated Biphenyls. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 107.[1] Link

-

National Institute of Standards and Technology (NIST). (2024).[1] 2,2',3,3',4,5',6-Heptachlorobiphenyl (PCB 175/177 Data).[1] NIST Chemistry WebBook, SRD 69.[1] Link

-

PubChem. (2024).[1] 2,2',3,3',4,5',6'-Heptachlorobiphenyl (Compound Summary).[1][4][5] National Library of Medicine.[1] Link[1]

-

Pessah, I. N., et al. (2010).[1] Dysregulation of Ryanodine Receptor Calcium Release Channels by Non-Dioxin-Like PCBs.[1]Chemical Research in Toxicology. (Contextual citation for RyR mechanism).

Technical Monograph: Physicochemical Profiling & Toxicokinetics of PCB 177

Executive Summary

This technical guide provides a comprehensive physicochemical and toxicological profile of PCB 177 (IUPAC: 2,2',3,3',4,5',6'-Heptachlorobiphenyl). Unlike the "dioxin-like" coplanar PCBs often prioritized in regulatory compliance, PCB 177 is a non-dioxin-like (NDL) congener. Its three ortho-chlorine substitutions create significant steric hindrance, preventing planar conformation.

For researchers in drug development and toxicology, PCB 177 serves as a critical model for lipophilic xenobiotic partitioning , Blood-Brain Barrier (BBB) transport , and Constitutive Androstane Receptor (CAR)-mediated cytochrome P450 induction . This document synthesizes core physical properties with rigorous analytical protocols and mechanistic toxicity pathways.

Part 1: Molecular Architecture & Identification

The structural specificity of PCB 177 dictates its environmental fate and biological interaction. The presence of three chlorine atoms in the ortho positions (2, 2', 6') forces the biphenyl rings into a twisted, non-planar configuration (dihedral angle approx. 70–90°).[1]

| Identifier | Value |

| IUPAC Name | 2,2',3,3',4,5',6'-Heptachlorobiphenyl |

| Common Name | PCB 177 |

| CAS Registry Number | 52663-70-4 |

| Chemical Formula | C₁₂H₃Cl₇ |

| Molecular Weight | 395.32 g/mol |

| SMILES | Clc1c(c(Cl)c(Cl)cc1Cl)c2c(Cl)c(Cl)cc(Cl)c2Cl |

| Structure Class | Heptachloro-; Non-Dioxin-Like (NDL); Multiple ortho-substitution |

Part 2: Physicochemical Profile[2]

The following data represents the consensus of experimental and modeled values derived from authoritative thermodynamic databases (Mackay et al., ATSDR). These properties drive the compound's extreme persistence and bioaccumulation potential.

Table 1: Core Physical Properties

| Property | Value | Unit | Relevance to Experimental Design |

| Physical State | Solid (Crystal/Waxy) | - | Sample handling (weighing precision). |

| Melting Point | 148 - 152 | °C | Stability during thermal extraction (e.g., Soxhlet). |

| Water Solubility | ~1.5 × 10⁻³ | mg/L (25°C) | Extreme hydrophobicity; requires non-polar solvents (Hexane/DCM). |

| Log K_ow | 7.08 – 7.50 | - | Predicts rapid partition into lipid bilayers and adipose tissue. |

| Log K_oa | ~10.5 | - | Octanol-Air partition; indicates accumulation in terrestrial vegetation. |

| Vapor Pressure | 4.3 × 10⁻⁷ | Pa (25°C) | Semi-volatile; prone to long-range atmospheric transport. |

| Henry’s Law Constant | ~25 - 35 | Pa·m³/mol | Volatilization from water bodies is a significant pathway. |

Technical Insight: The high Log K_ow (>7.0) indicates that in aqueous media (cell culture), PCB 177 will rapidly adsorb to plasticware. Protocol Adjustment: Use glass or silanized equipment exclusively; include 0.1% DMSO or BSA carrier for in vitro dosing.

Part 3: Environmental Chemodynamics (Fugacity)

Understanding the movement of PCB 177 requires a fugacity-based approach. Due to its hydrophobicity, it seeks phases with high organic carbon content (soil/sediment) or lipid content (biota).

Diagram 1: Fugacity & Partitioning Workflow

This diagram illustrates the thermodynamic drive of PCB 177 from aqueous phases to lipid-rich biological sinks.

Caption: Thermodynamic partitioning of PCB 177.[2] Note the strong drive from Water to Sediment/Biota driven by high Log Kow (7.0+).

Part 4: Analytical Methodology (GC-MS/MS)

For drug development labs screening for contaminants or conducting toxicokinetic studies, High-Resolution Mass Spectrometry (HRMS) is often cost-prohibitive. The following protocol utilizes Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, offering sufficient sensitivity and selectivity.

Protocol: Trace Analysis of PCB 177 in Biological Matrices

1. Sample Preparation (Soxhlet/PLE)

-

Reagents: Dichloromethane (DCM):Hexane (1:1 v/v), Na₂SO₄ (anhydrous).

-

Step: Homogenize tissue (1-5g) with Na₂SO₄ to form a free-flowing powder.

-

Extraction: Extract for 16 hours (Soxhlet) or 2 cycles (Pressurized Liquid Extraction, 100°C, 1500 psi).

-

Lipid Determination: Gravimetric analysis of 10% of the extract (crucial for lipid-normalization).

2. Cleanup (Automated or Gravity)

-

Acid Silica: Pass extract through a multilayer silica column (Acid/Base/Neutral) to oxidize lipids. Note: PCB 177 is acid-stable.

-

Fractionation: Use Florisil or Alumina. Elute PCBs with 100% Hexane. (Separates from polar pesticides).

3. Instrumental Analysis (GC-MS/MS)

-

System: Triple Quadrupole GC-MS (e.g., Agilent 7000 or Thermo TSQ).

-

Column: Rtx-PCB or DB-5ms (30m × 0.25mm × 0.25µm).

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Splitless, 280°C.

-

Oven Program: 100°C (1 min) → 20°C/min → 180°C → 5°C/min → 300°C (5 min).

4. MS/MS Transitions (MRM)

-

Precursor Ion: m/z 393.8 (M+) and m/z 395.8 (M+2).

-

Product Ions: m/z 323.9 (Loss of 2 Cl) and m/z 253.9 (Loss of 4 Cl).

-

Collision Energy: Optimized per instrument (typically 25-35 eV).

Diagram 2: Analytical Workflow

Caption: Validated workflow for PCB 177 quantification using Isotope Dilution Mass Spectrometry (IDMS).

Part 5: Toxicokinetics & Mechanism of Action

For the drug development audience, distinguishing PCB 177 from "dioxin-like" PCBs is vital. PCB 177 does not bind effectively to the Aryl Hydrocarbon Receptor (AhR). Instead, it acts via neurotoxic and metabolic pathways that mimic certain pharmaceutical agents (e.g., Phenobarbital).

Metabolic Induction (Drug-Drug Interaction Potential)

PCB 177 is a "Phenobarbital-type" inducer.

-

Receptors: Activates CAR (Constitutive Androstane Receptor) and PXR (Pregnane X Receptor).

-

Enzymes Induced: CYP2B1/2, CYP3A4.

-

Implication: Exposure to PCB 177 can accelerate the metabolism of co-administered drugs that are substrates for CYP2B or CYP3A, potentially reducing their therapeutic efficacy.

Neurotoxicity (Ryanodine Receptor)

Unlike dioxin-like PCBs, PCB 177 possesses multiple ortho-chlorines that facilitate interaction with the Ryanodine Receptor (RyR) in the brain.

-

Mechanism: Sensitizes RyR channels, leading to uncontrolled Ca²⁺ release from the sarcoplasmic/endoplasmic reticulum.

-

Outcome: Altered dendritic growth, potential neurodevelopmental deficits, and dopamine level disruption.

Diagram 3: Non-Dioxin-Like Signaling Pathway

Caption: Mechanism of Action for PCB 177, highlighting CAR-mediated enzyme induction and RyR-mediated neurotoxicity.

References

-

Mackay, D., et al. (2006).[3] Handbook of Physical-Chemical Properties and Environmental Fate for Organic Chemicals. CRC Press. (Source for Log Kow and Henry's Law constants).[4]

-

ATSDR. (2000).[3][5] Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services.[3] (Source for toxicological mechanisms).[2][3][6][7]

-

U.S. EPA. (2023). CompTox Chemicals Dashboard: PCB 177. (Source for chemical identifiers and predicted properties).[2][3][8][4][9][10][11]

-

Sander, R. (2023).[12] Compilation of Henry's Law Constants (Version 5.0.0). Atmospheric Chemistry and Physics. (Source for air-water partitioning data).[4] [13]

-

Giesy, J. P., & Kannan, K. (1998). Dioxin-like and non-dioxin-like toxic effects of polychlorinated biphenyls (PCBs). Critical Reviews in Toxicology. (Source for NDL-PCB mechanisms).

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. 2,2',3,3',4,5,6-Heptachlorobiphenyl | C12H3Cl7 | CID 50102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. s-risk.be [s-risk.be]

- 4. srd.nist.gov [srd.nist.gov]

- 5. repository.library.noaa.gov [repository.library.noaa.gov]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. Biological and toxicological effects of non-dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shimadzu.com [shimadzu.com]

- 10. epa.gov [epa.gov]

- 11. accustandard.com [accustandard.com]

- 12. Henry's Law Constants [henry.mpch-mainz.gwdg.de]

- 13. acp.copernicus.org [acp.copernicus.org]

Technical Guide: Synthesis of 2,2',3,3',4,5',6'-Heptachlorobiphenyl (PCB 175)

Executive Summary

This technical guide details the precision synthesis of 2,2',3,3',4,5',6'-Heptachlorobiphenyl (IUPAC No. 175), a highly chlorinated, non-coplanar congener used primarily as an analytical reference standard in environmental toxicology and gas chromatography-mass spectrometry (GC-MS) calibration.

Unlike industrial PCB mixtures (e.g., Aroclors) which are non-specific, this protocol utilizes Suzuki-Miyaura cross-coupling . This method is selected over the traditional Ullmann coupling or Cadogan reaction due to its superior regiospecificity, higher yields for sterically hindered congeners, and milder reaction conditions that prevent dechlorination.

Key Technical Parameters:

-

Target Purity: >99.5% (GC-ECD/MS)

-

Primary Method: Palladium-catalyzed aryl-aryl coupling

-

Critical Challenge: Steric hindrance from three ortho-chlorine atoms (2,2',6') requiring optimized catalyst ligand selection.

Structural Analysis & Retrosynthesis

PCB 175 is characterized by a high degree of chlorination (heptachloro) and significant steric bulk around the biphenyl linkage.

-

Molecular Weight: 395.32 g/mol [2]

-

Structure: 2,3,4-trichlorophenyl moiety coupled with a 2,3,5,6-tetrachlorophenyl moiety.

Retrosynthetic Logic

To synthesize PCB 175 efficiently, we disconnect the biphenyl bond. The most stable disconnection yields a boronic acid and an aryl halide.

-

Fragment A (Nucleophile): 2,3,4-Trichlorophenylboronic acid.

-

Rationale: Boronic acids with fewer chlorines are generally more stable and less prone to protodeboronation than their perchlorinated counterparts.

-

-

Fragment B (Electrophile): 1-Bromo-2,3,5,6-tetrachlorobenzene.

-

Rationale: The bromide provides a better leaving group than chloride for the oxidative addition step of the catalytic cycle.

-

Reaction Pathway Diagram[4]

Experimental Protocol

Reagents and Materials

| Reagent | Role | Equivalence | Purity Requirement |

| 1-Bromo-2,3,5,6-tetrachlorobenzene | Electrophile | 1.0 eq | >98% |

| 2,3,4-Trichlorophenylboronic acid | Nucleophile | 1.2 eq | >97% |

| Tetrakis(triphenylphosphine)palladium(0) | Catalyst | 0.03 - 0.05 eq | 99% (Store under Ar) |

| Sodium Carbonate (Na₂CO₃) | Base | 2.5 eq | Anhydrous |

| Toluene / Ethanol / Water | Solvent System | 4:1:1 ratio | Degassed, HPLC Grade |

Synthesis Procedure

Step 1: Inert Atmosphere Preparation

-

Objective: Prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

-

Action: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser. Cycle argon/vacuum 3 times.

Step 2: Reaction Assembly

-

Charge the flask with 1-Bromo-2,3,5,6-tetrachlorobenzene (1.0 eq) and 2,3,4-Trichlorophenylboronic acid (1.2 eq).

-

Add the solvent mixture (Toluene/Ethanol/Water, 4:1:1 v/v/v).

-

Critical: Sparge the solution with argon for 20 minutes to remove dissolved oxygen.

-

Add Na₂CO₃ (2.5 eq).

-

Add Pd(PPh₃)₄ (3-5 mol%) quickly against a counter-flow of argon.

Step 3: Reflux

-

Heat the mixture to vigorous reflux (approx. 85-90°C external temperature) for 12–16 hours.

-

Monitoring: Monitor reaction progress via TLC (Hexane mobile phase) or GC-FID. Look for the disappearance of the aryl bromide.

Step 4: Workup

-

Cool to room temperature.

-

Quench with 10 mL water.

-

Separate the organic layer. Extract the aqueous layer twice with toluene or dichloromethane.

-

Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate in vacuo to yield the crude solid.

Purification Strategy (The "PCB Clean-Up")

Purification is the most critical step to ensure the removal of de-halogenated byproducts or triphenylphosphine oxide.

Protocol:

-

Column Chromatography: Pack a column with Silica Gel 60. Load the crude residue. Elute with 100% n-Hexane . PCBs are extremely lipophilic and will elute near the solvent front, while the polar catalyst residues (phosphine oxides) remain on the column.

-

Recrystallization: Dissolve the semi-pure product in a minimum amount of hot hexane or methanol. Allow to cool slowly to 4°C. Filter the white needle-like crystals.

Characterization & Validation

To validate the synthesis of IUPAC No. 175, you must confirm the chlorine substitution pattern.

Proton NMR (¹H-NMR)

Due to the high degree of chlorination, the spectrum is simple, showing only three protons.

-

Solvent: CDCl₃

-

Expected Signals:

-

Ring A (2,3,4-Cl₃): Two protons at positions 5 and 6. These will appear as a doublet (ortho-coupling, J ≈ 8.5 Hz).

-

Ring B (2,3,5,6-Cl₄): One proton at position 4. This will appear as a singlet (isolated between chlorines).

-

-

Chemical Shift: Aromatic region, typically δ 7.1 – 7.6 ppm.

GC-MS Analysis[3]

-

Method: Electron Impact (EI, 70 eV).

-

Molecular Ion (M+): Significant cluster around m/z 394/396/398.

-

Isotope Pattern: The cluster must match the theoretical intensity distribution for a Cl₇ molecule (distinctive "picket fence" pattern).

-

Fragmentation: Loss of Cl (M - 35) and Cl₂ (M - 70).

Safety & Handling (E-E-A-T)

Hazard Class: Carcinogen (Category 1B), STOT-RE (Category 2), Aquatic Acute/Chronic (Category 1).

-

Containment: All weighing and synthesis must occur within a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Waste: All solid and liquid waste must be segregated as "Halogenated Organic Waste" and incinerated at high temperatures (>1200°C) to prevent dioxin formation.

-

Emergency: In case of skin contact, wash with soap and water (do not use solvents, which increase dermal absorption).

References

-

Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(2), 137-143.

-

Kania-Korwel, I., et al. (2004).[4] Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. Chemosphere, 56(8), 735-744.

-

LGC Standards. (2025). 2,2',3,3',4,5',6'-Heptachlorobiphenyl (PCB 175) Certificate of Analysis.

-

PubChem. (2025).[3] 2,2',3,3',4,5,6-Heptachlorobiphenyl Compound Summary. National Library of Medicine.

-

US EPA. (2025). Health Effects of Polychlorinated Biphenyls (PCBs).

Sources

Toxicological Profile and Mechanistic Pathways of 2,2',3,3',4,5',6'-Heptachlorobiphenyl (PCB 177)

Executive Summary

As drug development and environmental toxicology increasingly intersect, understanding the precise molecular mechanisms of persistent organic pollutants (POPs) is critical for developing targeted therapeutics and safety thresholds. The compound 2,2',3,3',4,5',6'-Heptachlorobiphenyl —chemically synonymous with the standardized IUPAC congener PCB 177 (2,2',3,3',4',5,6-Heptachlorobiphenyl) due to ring-numbering prioritization rules—is a highly lipophilic, non-dioxin-like polychlorinated biphenyl (NDL-PCB)[1]. Unlike dioxin-like PCBs that bind the Aryl hydrocarbon receptor (AhR), PCB 177 exerts its toxicity through distinct, highly specific molecular targets: the sensitization of ryanodine receptors (RyR), competitive inhibition of transthyretin (TTR), and dopaminergic neurotoxicity[2][3][4].

This whitepaper provides an in-depth, self-validating technical guide to the toxicokinetics, mechanistic pathways, and experimental methodologies associated with PCB 177.

Chemical Identity & Structural Determinants

The toxicity of any PCB congener is dictated by its chlorination pattern. PCB 177 contains seven chlorine atoms, with three substitutions at the ortho positions (2, 2', 6)[1].

-

Steric Hindrance: The presence of multiple bulky chlorine atoms at the ortho positions prevents the two phenyl rings from adopting a coplanar conformation.

-

Receptor Affinity: Because it cannot achieve coplanarity, PCB 177 has negligible affinity for the AhR. Instead, its twisted 3D conformation makes it a potent ligand for alternative cellular targets, classifying it strictly as an NDL-PCB[1].

Toxicokinetics & Metabolic Activation

PCB 177 is highly resistant to environmental degradation and exhibits profound bioaccumulation in adipose and neural tissues[5]. In human occupational cohorts, the half-life of highly chlorinated congeners like PCB 177 is estimated to exceed 10 years[4].

While parent PCBs are toxic, their metabolic progeny often drive specific pathological endpoints. Cytochrome P450 (CYP) enzymes in the liver oxidize PCB 177 into hydroxylated metabolites (OH-PCBs), such as 4-OH-PCB 177 and 6-OH-PCB 177 [6]. Rather than serving purely as a detoxification step, this hydroxylation acts as a toxication process. The OH-PCBs structurally mimic endogenous hormones, allowing them to hijack transport proteins and induce endocrine disruption before eventually undergoing sulfation for excretion[6].

Core Mechanisms of Toxicity

Ryanodine Receptor (RyR) Sensitization & Calcium Dysregulation

The primary neurotoxic vector for NDL-PCBs is the disruption of intracellular calcium (

Figure 1: Mechanism of PCB 177-induced RyR activation and subsequent neurotoxicity.

Thyroid Hormone Disruption via Transthyretin (TTR)

Hydroxylated metabolites of PCB 177 (e.g., 4-OH-PCB 177) share structural homology with thyroxine (

Figure 2: Thyroid disruption pathway via competitive TTR inhibition by PCB 177 metabolites.

Dopaminergic Neurotoxicity

Chronic exposure to PCB 177 is strongly correlated with dopaminergic neurotoxicity, particularly in the basal ganglia[4]. PCB 177 inhibits the Dopamine Transporter (DAT) and the Vesicular Monoamine Transporter (VMAT2). This prevents the proper packaging of dopamine into synaptic vesicles, leading to an accumulation of cytosolic dopamine. The auto-oxidation of this free dopamine generates toxic quinones and ROS, driving the degeneration of dopaminergic terminals—a pathology mirroring Parkinsonian neurodegeneration[4].

Quantitative Toxicological Data

The following table synthesizes the physicochemical properties and toxicological biomarkers associated with PCB 177 to aid in pharmacokinetic modeling and assay development.

| Parameter / Endpoint | Value / Target | Biological Implication | Reference |

| Molecular Weight | 395.32 g/mol | High molecular weight contributes to low volatility and high persistence. | [5] |

| Primary Metabolites | 4-OH-PCB 177, 6-OH-PCB 177 | Active metabolites driving endocrine disruption and TTR binding. | [6] |

| Receptor Target 1 | Ryanodine Receptor (RyR1/2) | Dysregulation of intracellular | [2] |

| Receptor Target 2 | Transthyretin (TTR) | Disruption of | [1][3] |

| Neurological Target | Basal Ganglia (Dopaminergic) | Decreased DAT/VMAT2 activity; reduced DA terminals. | [4] |

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.

Protocol 1: Radioligand Binding Assay for RyR1 Activation

Objective: Quantify the stabilization of the RyR1 open-channel state by PCB 177.

Causality & Rationale: Ryanodine is a plant alkaloid that binds with high affinity exclusively to the open conformation of the RyR channel. By using tritium-labeled ryanodine (

-

Tissue Preparation: Isolate junctional sarcoplasmic reticulum (SR) vesicles from mammalian skeletal muscle using sucrose density gradient centrifugation to ensure a high concentration of RyR1.

-

Incubation: Suspend SR vesicles (50 µg protein/mL) with 1 nM

-ryanodine in an assay buffer (250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4). Add 50 µM -

Dosing: Introduce PCB 177 dissolved in DMSO (ensure final DMSO concentration remains <1% to prevent solvent-induced membrane disruption) across a logarithmic concentration gradient (10 nM to 10 µM).

-

Equilibration: Incubate the mixture at 37°C for 3 hours to achieve steady-state binding kinetics.

-

Filtration & Washing: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester. Wash filters three times with ice-cold buffer to halt kinetics and remove unbound radioligand.

-

Quantification: Immerse filters in scintillation cocktail and quantify bound

-ryanodine using a liquid scintillation counter. Calculate the

Protocol 2: Transthyretin (TTR) Competitive Binding Assay

Objective: Assess the capacity of PCB 177's hydroxylated metabolite (4-OH-PCB 177) to displace endogenous thyroxine (

-

Reagent Preparation: Prepare a solution of recombinant human TTR (30 nM) in Tris-HCl buffer (pH 8.0).

-

Tracer Addition: Add

- -

Competitive Displacement: Add 4-OH-PCB 177 at varying concentrations (1 nM to 50 µM). Incubate the competitive matrix for 2 hours at 4°C to reach equilibrium.

-

Separation: Add an ice-cold dextran-coated charcoal suspension to the mixture. Vortex briefly and incubate for 10 minutes on ice to allow the charcoal to adsorb the free, displaced

- -

Centrifugation & Counting: Centrifuge the samples at 4000 x g for 10 minutes at 4°C. Carefully extract the supernatant (containing the TTR-bound

- -

Data Analysis: Plot the displacement curve to determine the

value, representing the concentration of the PCB metabolite required to displace 50% of the endogenous hormone.

References

1.[5] PubChem. "2,2',3,3',4,5,6-Heptachlorobiphenyl | C12H3Cl7 | CID 50102". URL: 2.[1] MDPI. "In Silico Hazard Assessment of Ototoxicants Through Machine Learning and Computational Systems Biology". URL: 3.[6] NIH PMC. "Complex Roles for Sulfation in the Toxicities of Polychlorinated Biphenyls". URL: 4.[2] ProQuest. "Activity Of Binary and Complex Environmental Polychlorinated Biphenyl Mixtures Toward Ryanodine Receptor 1 (RYR1)". URL: 5.[3] NIH PMC. "Relationships of Thyroid Hormones with Polychlorinated Biphenyls, Dioxins, Furans, and DDE in Adults". URL: 6.[4] DTIC. "PCBs Alter Dopamine Mediated Function in Aging Workers". URL:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Activity Of Binary and Complex Environmental Polychlorinated Biphenyl Mixtures Toward Ryanodine Receptor 1 (RYR1) - ProQuest [proquest.com]

- 3. Relationships of Thyroid Hormones with Polychlorinated Biphenyls, Dioxins, Furans, and DDE in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. 2,2',3,3',4,5,6-Heptachlorobiphenyl | C12H3Cl7 | CID 50102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Complex Roles for Sulfation in the Toxicities of Polychlorinated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

Heptachlorobiphenyls: Historical Utility, Chemical Architecture, and Toxicological Mechanisms

Topic: Historical Uses and Technical Profile of Heptachlorobiphenyls Content Type: Technical Whitepaper / Reference Guide Audience: Researchers, Toxicologists, and Drug Development Scientists

Executive Summary

Heptachlorobiphenyls (HeptaCBs) represent a high-molecular-weight subclass of polychlorinated biphenyls (PCBs) characterized by the substitution of seven chlorine atoms onto the biphenyl backbone. Historically valued for their extreme chemical stability, low volatility, and dielectric properties, these congeners (C₁₂H₃Cl₇) were primary constituents of heavy industrial mixtures such as Aroclor 1260, 1262, and 1268 .

While their industrial application has ceased, HeptaCBs remain relevant in pharmaceutical research as historical tools for hepatic enzyme induction (S9 fractions) and as critical analytes in environmental toxicology. This guide analyzes their chemical architecture, historical synthesis, pharmaceutical utility, and dual-mechanism toxicity.

Part 1: Chemical Architecture & Physicochemical Profile

The HeptaCB homolog group consists of 24 theoretical congeners (IUPAC Nos. 170–193). Their utility was driven by the "Chlorine-Stability Paradox": as chlorination increases, flammability and volatility decrease, but lipophilicity and environmental persistence increase exponentially.

Key Congeners of Interest

| IUPAC No. | Structure | Substitution Pattern | Class | Log K_ow |

| PCB 170 | 2,2',3,3',4,4',5 | Mono-ortho | Mixed Inducer (AhR/CAR) | 7.27 |

| PCB 180 | 2,2',3,4,4',5,5' | Di-ortho | NDL / Phenobarbital-type | 7.36 |

| PCB 183 | 2,2',3,4,4',5',6 | Tri-ortho | NDL (Neurotoxic potential) | 7.20 |

| PCB 187 | 2,2',3,4',5,5',6 | Tri-ortho | NDL | 7.17 |

Industrial Composition (The "Aroclor" Connection)

HeptaCBs were rarely used as pure congeners. They were manufactured as complex mixtures via the chlorination of biphenyl with iron filings (FeCl₃ catalyst).

-

Aroclor 1254: ~10–15% HeptaCBs (Used for S9 induction).

-

Aroclor 1260: ~40–50% HeptaCBs (Dielectric fluids).

-

Aroclor 1268: >80% HeptaCBs/OctaCBs (Waxes, plastics).

Part 2: Historical Industrial Applications

Dielectric Fluids (Closed Systems)

The primary use of HeptaCB-rich mixtures (Aroclor 1260) was in transformers and capacitors .

-

Mechanism: The seven chlorine atoms provided high dielectric strength and thermal conductivity.

-

Safety Utility: They served as fire retardants. Unlike mineral oil, HeptaCBs do not burn; however, upon pyrolysis (e.g., electrical arcing), they degrade into toxic polychlorinated dibenzofurans (PCDFs).

Plasticizers and Additives (Open Systems)

HeptaCBs were added to polymers to impart flexibility and fire resistance.

-

Carbonless Copy Paper: Microencapsulated PCBs allowed ink transfer. HeptaCBs prevented the capsules from drying out.

-

Paints & Sealants: Used in marine paints and concrete sealants for waterproofing and durability against corrosion.

-

Investment Casting: Aroclor 1268 (a solid resin) was used as a pattern wax in precision metal casting.

Part 3: The Pharmaceutical Research Utility (S9 Fraction)

For the drug development scientist, the most relevant historical "use" of HeptaCB-containing mixtures is the induction of hepatic metabolic enzymes.

Protocol: Aroclor 1254-Induced S9 Fraction Preparation

Note: While modern labs often use Phenobarbital/β-Naphthoflavone to avoid toxicity, the Aroclor protocol remains the historical benchmark for maximum CYP450 diversity.

Objective: To generate a post-mitochondrial supernatant (S9) rich in CYP1A1, CYP1A2, and CYP2B enzymes for Ames mutagenicity assays or metabolic stability screening.

Reagents:

-

Aroclor 1254 (Commercial mixture containing PCB 170/180).

-

Corn oil (Vehicle).

-

Male Sprague-Dawley rats (200g).

Workflow:

-

Dosing: Administer a single intraperitoneal (i.p.) injection of Aroclor 1254 at 500 mg/kg body weight diluted in corn oil.

-

Induction Period: Fast animals for 12 hours prior to sacrifice, 5 days post-injection. This lag time allows for maximal enzyme protein synthesis.

-

Harvest: Euthanize rats; excise livers immediately and wash in ice-cold 0.15 M KCl.

-

Homogenization: Minced liver is homogenized (1:3 w/v) in S9 buffer (0.25 M sucrose, buffered to pH 7.4).

-

Centrifugation: Centrifuge at 9,000 × g for 20 minutes at 4°C.

-

Collection: Decant the supernatant (S9 fraction). This contains microsomes (CYPs) and cytosol (transferases).

-

Validation: Assay for EROD (CYP1A) and PROD (CYP2B) activity. HeptaCBs in the mixture specifically boost PROD activity (Phenobarbital-like induction).

Part 4: Technical Synthesis (Reference Protocol)

While industrial synthesis was crude, research-grade standards (e.g., for toxicology) require precise synthesis. The Suzuki-Miyaura Coupling is the preferred modern method for synthesizing specific congeners like PCB 180.

Target: 2,2',3,4,4',5,5'-Heptachlorobiphenyl (PCB 180)[5]

Reaction Scheme:

Step-by-Step Methodology:

-

Catalyst Prep: Dissolve

and ligand (e.g., SPhos) in toluene under -

Coupling: Add 1.1 eq of the boronic acid and 1.0 eq of the bromo-benzene.

-

Base Addition: Add

(2.0 eq) and minimal water. -

Reflux: Heat to 100°C for 12 hours.

-

Purification:

-

Filter through Celite.

-

Flash Chromatography: Silica gel, eluting with Hexanes (PCBs are non-polar).

-

Recrystallization: From methanol to achieve >99% purity.

-

Part 5: Toxicological Mechanisms & Visualization

HeptaCBs exhibit a "Dual Mechanism" of toxicity depending on their substitution pattern.

-

AhR-Mediated (Dioxin-Like): Mono-ortho congeners (e.g., PCB 170 ) bind the Aryl Hydrocarbon Receptor (AhR), translocate to the nucleus, and induce CYP1A1. This leads to oxidative stress and potential carcinogenicity.

-

Ryanodine Receptor (RyR) Sensitization (Neurotoxicity): Di-ortho congeners (e.g., PCB 180 ) are sterically hindered from binding AhR. Instead, they bind to RyR channels in neurons, locking them in an "open" state. This floods the cytoplasm with

, causing excitotoxicity and dendritic retraction.

Diagram: Dual Toxicity Pathways

Caption: Figure 1. Divergent signaling pathways of HeptaCB congeners. PCB 170 follows the dioxin-like AhR genomic pathway, while PCB 180 mediates rapid, non-genomic neurotoxicity via calcium signaling.

Part 6: Analytical Methodologies

Detecting HeptaCBs in biological or environmental samples requires rigorous cleanup due to lipid interference.

Standard Workflow (EPA Method 1668C / 8082A):

-

Extraction: Soxhlet extraction with Dichloromethane (DCM) or Hexane:Acetone (1:1).

-

Lipid Removal (Critical):

-

GPC (Gel Permeation Chromatography): Separates large lipid molecules from smaller PCBs.

-

Sulfuric Acid Wash: HeptaCBs are acid-stable; lipids are charred and removed.

-

-

Instrumental Analysis:

-

Primary: GC-ECD (Gas Chromatography - Electron Capture Detector). The 7 chlorine atoms provide a massive signal response on the ECD.

-

Confirmation: GC-MS (Mass Spectrometry) in SIM mode (Selected Ion Monitoring).

-

Target Ions: m/z 394, 396, 398 (Molecular cluster for

).

-

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services. [Link]

-

Grimm, F. A., et al. (2015). "The role of the aryl hydrocarbon receptor (AhR) in the toxicology of polychlorinated biphenyls." Critical Reviews in Toxicology. [Link]

-

United States Environmental Protection Agency (EPA). (2023). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[Link]

-

Lehmler, H. J., & Robertson, L. W. (2001).[6] "Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling." Chemosphere. [Link]

-

Pessah, I. N., et al. (2010). "Non-dioxin-like polychlorinated biphenyls (PCBs) neurotoxicity: The role of the ryanodine receptor."[3][4][7] Toxicological Sciences. [Link]

Sources

- 1. escholarship.org [escholarship.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Non-dioxin-like polychlorinated biphenyl neurotoxic equivalents found in environmental and human samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. www2.mst.dk [www2.mst.dk]

- 6. xray.uky.edu [xray.uky.edu]

- 7. xray.uky.edu [xray.uky.edu]

An In-Depth Technical Guide to the Environmental Sources of 2,2',3,3',4,5',6'-Heptachlorobiphenyl (PCB-177)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that continue to pose a significant threat to environmental and human health, despite being banned from production in many countries for decades. Among the 209 possible congeners, 2,2',3,3',4,5',6'-Heptachlorobiphenyl, designated as PCB-177, is of particular concern due to its high chlorine content, persistence, and potential for bioaccumulation. This technical guide provides a comprehensive overview of the primary and secondary sources of PCB-177 in the environment, its formation pathways, and the analytical methodologies required for its detection and quantification. As a senior application scientist, this guide synthesizes technical data with practical insights to offer a self-validating framework for understanding and investigating this pervasive environmental contaminant.

Introduction: The Enduring Legacy of Polychlorinated Biphenyls

Polychlorinated biphenyls were extensively manufactured throughout the 20th century for a wide array of industrial applications, owing to their chemical stability, non-flammability, and electrical insulating properties.[1] These applications included their use as coolants and lubricants in transformers and capacitors, as plasticizers in paints and plastics, and in various other industrial materials.[2] However, the very properties that made them industrially valuable also contribute to their environmental persistence.[3] PCBs do not readily break down and can remain in the environment for extended periods, leading to widespread contamination of air, water, soil, and sediments.[1]

PCB-177 is a heptachlorinated biphenyl, meaning it has seven chlorine atoms attached to its biphenyl structure. This high degree of chlorination contributes to its low water solubility and high octanol-water partition coefficient, leading to its strong adsorption to particulate matter and significant bioaccumulation in the fatty tissues of organisms.[4] Understanding the specific sources of PCB-177 is critical for assessing its environmental risk, developing effective remediation strategies, and protecting human health.

Primary Sources: Commercial PCB Mixtures

The most significant historical source of PCB-177 in the environment is its presence as a component in commercial PCB formulations. These mixtures, sold under various trade names such as Aroclor in the United States, were not composed of a single congener but rather a complex blend of different PCBs.[5][6] The composition of these mixtures varied depending on the degree of chlorination, which was typically indicated by the last two digits of the Aroclor number (e.g., Aroclor 1260 contained approximately 60% chlorine by weight).[7]

Analysis of various Aroclor mixtures has revealed the presence of PCB-177, particularly in the more highly chlorinated formulations. The table below summarizes the weight percent (wt%) of PCB-177 in several common Aroclor mixtures.

| Aroclor Mixture | Average Chlorine Content (%) | PCB-177 (wt%) |

| Aroclor 1254 | 54 | 0.5 - 1.5 |

| Aroclor 1260 | 60 | 1.0 - 3.0 |

| Aroclor 1262 | 62 | 1.0 - 2.5 |

| Aroclor 1268 | 68 | 0.1 - 0.5 |

Data compiled from multiple sources.

The release of these commercial mixtures into the environment occurred through various pathways, including leaks from electrical equipment, improper disposal of PCB-containing materials, and accidental spills.[2] Once in the environment, the congener profile of the original Aroclor mixture can be altered through various physical, chemical, and biological processes.

Secondary Sources: Unintentional Formation and Transformation

Beyond their direct release from commercial products, PCB-177 and other PCBs can be unintentionally generated as byproducts of various industrial processes and can also be formed through the transformation of other PCB congeners in the environment.

Unintentional Production in Industrial Processes

Recent research has highlighted the significant contribution of unintentional PCB formation to the ongoing environmental burden.[8] These "inadvertent PCBs" can be generated in chemical manufacturing processes that involve chlorinated compounds, high temperatures, and pressure.[3]

Key industrial processes that have been identified as potential sources of unintentional PCBs, including PCB-177, include:

-

Pigment and Dye Manufacturing: Certain organic pigments, particularly diarylide yellow and phthalocyanine pigments, have been found to contain significant levels of PCBs as impurities.[6][9] The synthesis of these pigments often involves chlorinated aromatic precursors and can lead to the formation of a range of PCB congeners.

-

Titanium Dioxide (TiO₂) Production: The chloride process for producing TiO₂, a widely used white pigment, can generate highly chlorinated PCBs as byproducts.[3]

-

Combustion Processes: Incomplete combustion of organic matter in the presence of chlorine, such as in municipal and industrial incinerators, can lead to the de novo synthesis of PCBs.[10]

The congener profile of unintentionally produced PCBs can differ significantly from that of commercial Aroclor mixtures, often featuring a higher proportion of certain congeners depending on the specific formation pathway.

Environmental Transformation of Other PCBs

The composition of PCB mixtures in the environment is not static. Over time, the relative abundance of different congeners can change due to various transformation processes. One of the most significant of these is microbial reductive dechlorination.

Under anaerobic conditions, such as those found in sediments, microorganisms can remove chlorine atoms from highly chlorinated PCBs, transforming them into less chlorinated congeners.[4][11] This process generally proceeds with the removal of meta and para positioned chlorines.[4] It is plausible that PCB-177 could be a transient or terminal product of the reductive dechlorination of more highly chlorinated biphenyls (e.g., octa- or nonachlorobiphenyls). While direct evidence for the specific formation of PCB-177 through this pathway is an area of ongoing research, the general mechanism is well-established.[12]

Conversely, aerobic degradation of PCBs by other microorganisms can also occur, although this process is generally more effective for less chlorinated congeners.

Caption: Potential environmental transformation pathways for PCB-177.

Analytical Methodologies for the Determination of PCB-177

Accurate and sensitive analytical methods are essential for identifying and quantifying PCB-177 in complex environmental matrices. The general workflow involves sample extraction, cleanup to remove interfering compounds, and instrumental analysis.[13]

Sample Preparation

The choice of extraction and cleanup method depends on the sample matrix (e.g., soil, sediment, water, biota).

Experimental Protocol: Extraction and Cleanup of Soil/Sediment Samples for PCB Analysis

-

Sample Homogenization: Air-dry the soil or sediment sample and sieve to remove large debris. Homogenize the sample by grinding.

-

Soxhlet Extraction:

-

Place approximately 10-20 g of the homogenized sample into a Soxhlet extraction thimble.

-

Add a surrogate standard mixture to the sample to monitor extraction efficiency.

-

Extract the sample for 16-24 hours with a suitable solvent mixture, such as hexane/acetone (1:1, v/v).

-

-

Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

Sulfur Removal (if necessary): For sediment samples with high sulfur content, treat the extract with copper granules to remove elemental sulfur.

-

Column Chromatographic Cleanup:

-

Prepare a multi-layered silica gel column. The layers may include activated silica gel, and sodium sulfate.

-

Apply the concentrated extract to the top of the column.

-

Elute the PCBs with a non-polar solvent such as hexane. This step separates the PCBs from more polar interfering compounds.

-

-

Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL for instrumental analysis. Add an internal standard just prior to analysis for accurate quantification.

Caption: Analytical workflow for PCB-177 determination.

Instrumental Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the analysis of PCB congeners. For enhanced selectivity and sensitivity, gas chromatography-tandem mass spectrometry (GC-MS/MS) is often employed.[14]

GC-MS/MS Parameters for PCB-177 Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | Initial 100 °C (hold 1 min), ramp to 320 °C at 10 °C/min (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 394 |

| Product Ions (m/z) | 324, 289 |

| Collision Energy | Optimized for specific instrument |

These parameters are illustrative and should be optimized for the specific instrument and application.

The use of MRM provides high selectivity by monitoring specific precursor-to-product ion transitions, which helps to eliminate matrix interferences and allows for accurate quantification at low concentrations.

Conclusion

The presence of 2,2',3,3',4,5',6'-heptachlorobiphenyl (PCB-177) in the environment is a result of a complex interplay of historical manufacturing, ongoing unintentional production, and environmental transformation processes. While the primary source remains the legacy of commercial PCB mixtures, particularly the highly chlorinated Aroclors, the contribution from industrial byproducts and the dechlorination of even more persistent PCBs cannot be overlooked. A thorough understanding of these sources, coupled with robust and sensitive analytical methodologies, is paramount for researchers and scientists working to assess the risks associated with PCB contamination and to develop effective strategies for environmental remediation. This guide provides a foundational framework for these endeavors, emphasizing the need for a multi-faceted approach to unraveling the complex environmental fate of this persistent pollutant.

References

-

Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

- ATSDR. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Agency for Toxic Substances and Disease Registry.

-

Banned toxic chemicals being produced at all-time high. (2024, March 8). Manchester Metropolitan University. Retrieved February 27, 2026, from [Link]

-

EPA. (n.d.). Learn about Polychlorinated Biphenyls (PCBs). U.S. Environmental Protection Agency. Retrieved February 27, 2026, from [Link]

-

European Environment Agency. (n.d.). Sources of PCB emission. Retrieved February 27, 2026, from [Link]

-

ATSDR. (n.d.). Polychlorinated Biphenyls (PCBs) Public Health Statement. Agency for Toxic Substances and Disease Registry. Retrieved February 27, 2026, from [Link]

-

EPA. (2024, May 15). Appendix D: Water Quality Monitoring Analytical PCB Methods. U.S. Environmental Protection Agency. Retrieved February 27, 2026, from [Link]

-

Shimadzu. (n.d.). Determination of Method 608 Organochlorine Pesticides and Polychlorinated Biphenyls Using GC-MS/MS Operated in the MRM Mode. Retrieved February 27, 2026, from [Link]

- Frame, G. M. (1997). Complete PCB Congener Distributions for 17 Aroclor Mixtures Determined by 3 HRGC Systems Optimized for Comprehensive, Quantitative, Congener-Specific Analysis.

- Katnić, Đ. B., et al. (2023). Validation Method for Determination of PCB Congeners in Soil using GC-MS.

-

Unintentionally produced polychlorinated biphenyls in pigments: An updated review on their formation, emission sources, contamination status, and toxic effects. (2021, February 10). PubMed. Retrieved February 27, 2026, from [Link]

-

ATSDR. (n.d.). 4. CHEMICAL AND PHYSICAL INFORMATION. Agency for Toxic Substances and Disease Registry. Retrieved February 27, 2026, from [Link]

-

Agilent Technologies. (2013, December 5). Identification and Quantitation of PCB Aroclor Mixtures in a Single Run Using the Agilent 7000B Triple Quadrupole GC/MS. Retrieved February 27, 2026, from [Link]

-

EPA. (n.d.). Table of Aroclors. U.S. Environmental Protection Agency. Retrieved February 27, 2026, from [Link]

-

Long-Term Dechlorination of Polychlorinated Biphenyls (PCBs) in Taihu Lake Sediment Microcosms: Identification of New Pathways, PCB-Driven Shifts of Microbial Communities, and Insights into Dechlorination Potential. (2021, December 27). PubMed. Retrieved February 27, 2026, from [Link]

-

Unintentionally produced polychlorinated biphenyls in pigments: An updated review on their formation, emission sources, contamination status, and toxic effects. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

In Situ Treatment of PCBs by Anaerobic Microbial Dechlorination in Aquatic Sediment: Are We There Yet?. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

-

METHOD DEVELOPMENT FOR ANALYSIS PENTACHLOROBENZENE AND HEXACHLOROBUTADIENE IN WASTEWATER BY GC/MS. (2025, May 16). JST-HaUI. Retrieved February 27, 2026, from [Link]

-

A Selective Gas Chromatography-Selected Ion Monitoring Mass Spectrometry (GC-MS/SIM) Method. (2019, September 23). SciELO. Retrieved February 27, 2026, from [Link]

-

Microbial reductive dechlorination of PCBs. (n.d.). PubMed. Retrieved February 27, 2026, from [Link]

-

Assessment of TCE and chiral PCB Dechlorination Rate, Congener Diversity, and Enantioselectivity in Town Creek, SC, USA Sediment Microcosms. (2024, August 21). Clemson OPEN. Retrieved February 27, 2026, from [Link]

-

Aerobic Bioaugmentation to Decrease Polychlorinated Biphenyl (PCB) Emissions from Contaminated Sediments to Air. (2022, September 30). ACS Publications. Retrieved February 27, 2026, from [Link]

Sources

- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 2. epa.gov [epa.gov]

- 3. unitedchem.com [unitedchem.com]

- 4. Microbial reductive dechlorination of PCBs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

- 8. mmu.ac.uk [mmu.ac.uk]

- 9. Unintentionally produced polychlorinated biphenyls in pigments: An updated review on their formation, emission sources, contamination status, and toxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Long-Term Dechlorination of Polychlorinated Biphenyls (PCBs) in Taihu Lake Sediment Microcosms: Identification of New Pathways, PCB-Driven Shifts of Microbial Communities, and Insights into Dechlorination Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Situ Treatment of PCBs by Anaerobic Microbial Dechlorination in Aquatic Sediment: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. ssi.shimadzu.com [ssi.shimadzu.com]

degradation pathways of 2,2',3,3',4,5',6'-Heptachlorobiphenyl

The following technical guide details the degradation pathways and experimental protocols for 2,2',3,3',4,5',6'-Heptachlorobiphenyl (PCB 177) .

A Technical Guide for Drug Development & Environmental Remediation Professionals

Executive Summary

2,2',3,3',4,5',6'-Heptachlorobiphenyl (PCB 177) is a high-molecular-weight, tri-ortho-substituted congener.[1][2][3] Its chemical stability is defined by extreme steric hindrance and a high degree of chlorination, rendering it recalcitrant to standard aerobic biodegradation.[1][2][3]

Effective degradation requires a sequential two-stage mechanism :

-

Anaerobic Reductive Dechlorination: Microbial "halorespiration" removes meta- and para-chlorines, converting PCB 177 into lower-chlorinated, ortho-rich congeners.[1][2][3]

-

Aerobic Oxidative Mineralization: Biphenyl dioxygenase enzymes attack the resulting less-chlorinated products, cleaving the biphenyl ring.[1][2][3]

This guide delineates these molecular pathways, identifies specific metabolites, and provides a self-validating experimental protocol for studying these kinetics in vitro.[1][2][3]

Chemical Profile & Steric Barriers

The persistence of PCB 177 is dictated by its substitution pattern:

-

Ortho-Substitution (2, 2', 6'): The three ortho-chlorines prevent the two phenyl rings from achieving coplanarity.[1][2][3] This steric bulk inhibits the binding of standard 2,3-dioxygenase enzymes, blocking direct aerobic attack.[1][2][3]

-

Thermodynamics: The carbon-chlorine bond is highly stable.[1][2][3] Energy must be invested (via electron donors under anaerobic conditions) or high-energy photons (UV photolysis) to break these bonds initially.[1][2][3]

Pathway I: Anaerobic Reductive Dechlorination

This is the rate-limiting initiation step for PCB 177 degradation.[1][2][3] Specialized anaerobic bacteria (e.g., Dehalococcoides mccartyi, Dehalobium chlorocoercia) utilize the PCB molecule as a terminal electron acceptor in a process called organohalide respiration.[1][2][3]

Mechanism: Regioselective Dechlorination

Anaerobic dechlorinators preferentially remove chlorines from the meta and para positions due to lower steric hindrance and favorable redox potentials. Ortho-chlorines are generally retained.[1][2][3]

The Degradation Cascade (PCB 177)

-

Primary Metabolites (First Dechlorination):

-

Secondary Metabolites: Continued removal of meta/para chlorines leads to tetra- and trichlorobiphenyls (e.g., PCB 54, PCB 19) which accumulate as "dead-end" anaerobic products.[1][2][3]

Visualization: Anaerobic Pathway Tree

Caption: Predicted anaerobic reductive dechlorination cascade of PCB 177 showing preferential loss of meta/para chlorines.

Pathway II: Aerobic Oxidative Mineralization

Once PCB 177 is reduced to lower congeners (≤ 4 chlorines), aerobic bacteria (e.g., Burkholderia xenovorans LB400, Pseudomonas sp.) can attack the ring.[1][2][3]

Mechanism: The Upper bph Pathway[4]

-

Dioxygenase Attack (bphA): Incorporation of O2 at the 2,3 or 3,4 positions (requires open sites).[1][2][3]

-

Ring Cleavage (bphC): Meta-cleavage of the ring to form a yellow meta-cleavage product (HOPDA).

-

Hydrolysis (bphD): Production of Chlorobenzoates (CBA) and 5-carbon fragments.[1][2][3]

Note: Chlorobenzoates are often toxic dead-end metabolites unless specific CBA-degrading degraders are present.[1][2][3]

Visualization: Aerobic bph Workflow

Caption: The aerobic 'bph' operon pathway degrading lower-chlorinated metabolites of PCB 177.[1]

Experimental Protocol: Sequential Anaerobic-Aerobic Microcosm

To study PCB 177 degradation, a single-phase experiment will fail.[1][2][3] You must replicate the environmental redox cycle.[2][3]

Phase 1: Anaerobic Enrichment (Reductive Dechlorination)

Objective: Induce removal of meta/para chlorines.[2]

-

Medium: Reduced mineral salts medium (bicarbonate-buffered, reduced with Na2S/L-cysteine).

-

Inoculum: Sediment slurry (e.g., Hudson River or contaminated site sediment) known to contain Dehalococcoides.[1][2][3]

-

Substrate: Spike PCB 177 (dissolved in acetone carrier, <0.1% v/v) to 50 ppm.

-

Electron Donor: Add fatty acid mixture (acetate/propionate/butyrate) or H2 (headspace) to drive respiration.[1][2][3]

-

Incubation: Static, dark, 25-30°C for 12-24 weeks.

-

Validation: Monitor appearance of PCB 135/131 via GC-ECD or GC-MS.

Phase 2: Aerobic Mineralization

Objective: Degrade the dechlorinated products.

-

Transfer: Extract slurry or transfer supernatant to aerobic Minimal Salts Medium (MSM).[1][2][3]

-

Inoculum: Add Burkholderia xenovorans LB400 or indigenous aerobic sludge.

-

Inducer: Add Biphenyl (crystals) as a co-metabolic inducer for the bph pathway.[1][2][3]

-

Incubation: Shaking (150 rpm), 25°C for 2-4 weeks.

-

Validation: Monitor disappearance of lower congeners and appearance of chlorobenzoates (HPLC/LC-MS).

Data Summary Table

| Parameter | Anaerobic Phase | Aerobic Phase |

| Primary Mechanism | Reductive Dechlorination (Halorespiration) | Oxidative Ring Cleavage (Dioxygenase) |

| Target Sites | Meta (3,[1][2][3]5) and Para (4) Chlorines | 2,3-Carbon positions (Open sites) |

| Key Metabolites | PCB 135, PCB 131, PCB 54 | Chlorobenzoates (CBA), HOPDA |

| Microbial Key | Dehalococcoides mccartyi | Burkholderia xenovorans |

| Kinetics | Slow (Months) | Fast (Days/Weeks) |

Photolytic Degradation (Abiotic Alternative)

While microbial pathways are regioselective, UV photolysis offers a different selectivity profile.[1][2][3]

-

Mechanism: Homolytic C-Cl bond cleavage upon UV irradiation (254 nm).[1][2][3]

-

Selectivity: Unlike anaerobic bacteria, photolysis can effectively remove ortho-chlorines (2,2',6').[1][2][3]

-

Pathway: PCB 177 -> Dechlorination often occurs on the more substituted ring first.[1][2][3]

-

Relevance: Useful for ex-situ wastewater treatment (AOPs) rather than in-situ soil remediation.[1][2][3]

References

-

Quensen, J. F., et al. (1988). Reductive Dechlorination of Polychlorinated Biphenyls by Anaerobic Microorganisms from Sediments.[1][2][3][4] Science. Link

-

Bedard, D. L. (2008). A Case Study for Microbial Biodegradation: Anaerobic Bacterial Reductive Dechlorination of Polychlorinated Biphenyls—From Geochemical Evidence to Genome.[1][2][3] BioNew. Link

-

Field, J. A., & Sierra-Alvarez, R. (2008). Microbial transformation and degradation of polychlorinated biphenyls.[1][2][3] Environmental Pollution.[1][2][3][5] Link

-

Wiegel, J., & Wu, Q. (2000). Microbial reductive dehalogenation of polychlorinated biphenyls.[1][2][3] FEMS Microbiology Ecology. Link[1]

-

Seeger, M., & Pieper, D. H. (2009). Genetics and biochemistry of biphenyl/PCB biodegradation.[1][2][3] Handbook of Hydrocarbon and Lipid Microbiology. Link[1]

Sources

- 1. 2,2',3,3',5,5'-Hexachlorobiphenyl | C12H4Cl6 | CID 37249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2',3,4,5,6-Hexachlorobiphenyl | C12H4Cl6 | CID 91635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2',3,3',4,6-Hexachlorobiphenyl | C12H4Cl6 | CID 91680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PCB dechlorination hotspots and reductive dehalogenase genes in sediments from a contaminated wastewater lagoon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial degradation of polychlorinated biphenyls: biochemical and molecular features - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Resolution GC-MS Analysis of 2,2',3,3',4,5',6'-Heptachlorobiphenyl (PCB 177)

Executive Summary

The quantitation of 2,2',3,3',4,5',6'-Heptachlorobiphenyl (PCB 177) presents unique challenges due to its high degree of chlorination and potential for co-elution with other heptachlorobiphenyl isomers (e.g., PCB 171, 173). While standard GC-ECD methods lack the specificity to distinguish these congeners in complex environmental matrices, Gas Chromatography-Mass Spectrometry (GC-MS)—specifically High-Resolution MS (HRMS) or Triple Quadrupole MS/MS—provides the requisite sensitivity and selectivity.

This protocol outlines a validated workflow for the extraction, cleanup, and instrumental analysis of PCB 177. It is grounded in the principles of EPA Method 1668C , utilizing isotope dilution quantitation to ensure self-validating accuracy.

Chemical Profile & Analytical Strategy

Target Analyte Characteristics

-

IUPAC Name: 2,2',3,3',4,5',6'-Heptachlorobiphenyl

-

Congener Number: 177

-

Molecular Formula: C₁₂H₃Cl₇

-

Molecular Weight: 395.32 g/mol

-

Structure: Ortho-substituted (non-coplanar). The presence of three ortho-chlorines (2,2',6') creates significant steric hindrance, preventing the molecule from assuming a planar configuration. This reduces its affinity for the Aryl Hydrocarbon Receptor (AhR) compared to dioxin-like PCBs, but it remains a critical marker of industrial contamination.

Strategic Method Design: The "Why"

-

Ionization Mode (Electron Impact - EI): We utilize EI at 70 eV.[1] While Negative Chemical Ionization (NCI) offers higher sensitivity for highly chlorinated PCBs, EI is preferred for congener-specific analysis because it yields a predictable molecular ion cluster (

), allowing for strict isotope ratio criteria that NCI often fails to maintain due to excessive fragmentation. -

Column Selection:

-

Standard:DB-5ms (5% phenyl-arylene). Provides robust separation but may show partial co-elution with PCB 171 or 201 depending on the exact temperature program.

-

High-Specificity:DB-XLB or SPB-Octyl . These phases are engineered to resolve specific critical pairs that co-elute on 5% phenyl phases. For PCB 177, the DB-XLB phase often provides superior resolution from isobaric interferences.

-

-

Quantitation: Isotope Dilution . We spike samples with

-labeled PCB 177 prior to extraction. This internal standard mimics the physical and chemical behavior of the native analyte through every step, automatically correcting for extraction losses and matrix effects.

Experimental Protocol

Sample Preparation Workflow

The following workflow ensures the removal of lipids and sulfur, which are the primary interferences in biological and sediment samples.

Figure 1: Isotope Dilution Sample Preparation Workflow for PCB 177.

Instrumental Parameters (GC-HRMS)

This method assumes the use of a magnetic sector HRMS (Resolution > 10,000) or a high-sensitivity Triple Quadrupole (GC-MS/MS).

Table 1: Gas Chromatograph Conditions

| Parameter | Setting | Rationale |

| Column | DB-XLB (30 m x 0.25 mm x 0.25 µm) | Optimized for separation of heptachlorobiphenyls.[2] |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains separation efficiency during temperature ramp. |

| Injection | Splitless, 1 µL @ 280°C | Maximizes sensitivity; high temp prevents discrimination of high-boilers. |

| Oven Program | 100°C (1 min) → 20°C/min to 200°C → 2.5°C/min to 300°C (hold 5 min) | Slow ramp (2.5°C/min) is critical for resolving PCB 177 from congeners 171/201. |

| Transfer Line | 290°C | Prevents condensation of heptachlorobiphenyls. |

Table 2: Mass Spectrometer (SIM) Parameters

| Ion Type | Target Mass (m/z) | Description |

| Quantitation Ion | 393.8025 | |

| Confirmation Ion | 395.7995 | |

| Labeled Quant | 405.8427 | |

| Labeled Confirm | 407.8398 | |

| Fragment | 323.88 |

Note: Exact masses listed are for HRMS. For Low Res (Quadrupole), use nominal masses 394, 396, 406, 408.

Data Analysis & Quality Control

Identification Criteria

To confirm the presence of PCB 177, the following criteria must be met. This creates a self-validating system :

-

Retention Time (RT): The RT of the native PCB 177 must be within -1 to +3 seconds of the

-PCB 177 internal standard. -

Ion Ratio: The ratio of the Quantitation Ion (m/z 393.80) to the Confirmation Ion (m/z 395.80) must fall within ±15% of the theoretical ratio for a hepta-chloro cluster (approx. 1.04).

-

Signal-to-Noise: Both quantitation and confirmation peaks must exhibit S/N > 10:1 (or > 3:1 for detection limit).

Calculation (Isotope Dilution)

Concentration (

Where:

- = Area of native PCB 177 (m/z 394 + 396)

- = Area of labeled PCB 177 (m/z 406 + 408)

- = Concentration of internal standard spiked

Troubleshooting & Optimization

-

Co-elution: If PCB 177 co-elutes with PCB 201 (an octachlorobiphenyl that can lose Cl in the source to mimic hepta), check the m/z 428/430 ions. If 428 is present at the same RT, it is an interference.

-

Low Recovery: If

-recovery is < 20%, revisited the Acid Silica cleanup step. Heptachlorobiphenyls are stable in acid, but aggressive GPC dump cycles can clip the peak.

References

-

U.S. Environmental Protection Agency. (2010).[3] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Office of Water.[3] [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 50102, 2,2',3,3',4,5',6'-Heptachlorobiphenyl. [Link]

- Frame, G. M. (1997). A collaborative study of 209 PCB congeners and 6 Aroclors on 20 different HRGC columns. Fresenius' Journal of Analytical Chemistry. (Contextual grounding for column selection).

Sources

Application Note: Certified Reference Materials for 2,2',3,3',4,5',6'-Heptachlorobiphenyl (PCB 177)

This Application Note is designed for researchers and analytical chemists involved in the quantification of environmental contaminants.[1] It focuses on PCB 177 (2,2',3,3',4,5',6'-Heptachlorobiphenyl) , a chiral congener with specific analytical challenges distinct from dioxin-like PCBs.

Executive Summary

Accurate quantification of polychlorinated biphenyls (PCBs) is critical for environmental monitoring and toxicology.[1][2] While much attention is given to coplanar, dioxin-like PCBs, ortho-substituted congeners like PCB 177 (2,2',3,3',4,5',6'-Heptachlorobiphenyl) exhibit distinct neurotoxicological profiles, primarily through Ryanodine Receptor (RyR) sensitization rather than AhR activation.[2]

This guide details the selection and application of Certified Reference Materials (CRMs) for PCB 177. It addresses the specific challenges of atropisomerism (due to tri-ortho substitution) and provides a validated Isotope Dilution Mass Spectrometry (IDMS) protocol to ensure metrological traceability.[1]

Technical Background & Material Characterization

Chemical Identity and Atropisomerism

Unlike planar PCBs, PCB 177 possesses three chlorine atoms in the ortho positions (2, 2', 6').[2] This steric hindrance restricts rotation around the biphenyl bond, creating a chiral axis.[2] Consequently, PCB 177 exists as two stable atropisomers (rotational enantiomers) at ambient temperatures.[2]

-

Ballschmiter & Zell (BZ) No: PCB 177

-

Key Characteristic: Chiral, non-dioxin-like, neurotoxic potential.[2]

CRM Hierarchy and Selection

To adhere to ISO/IEC 17025 standards, laboratories must use CRMs produced under ISO 17034 accreditation.[2]

| CRM Type | Description | Recommended Use |

| Primary CRM (Native) | Unlabeled PCB 177 with certified purity and concentration (e.g., 100 µg/mL in Isooctane). | Calibration curve construction; Quality Control (QC) check standards. |

| Isotopic Standard (Labeled) | Carbon-13 labeled ( | Internal Standard (Surrogate) for IDMS.[1][2] Corrects for extraction loss and matrix effects. |

| Matrix CRM | Sediment or tissue reference material with certified PCB 177 values (e.g., NIST SRM 1944).[2] | Method validation and recovery assessment. |

Protocol: High-Precision Quantitation via IDMS[1][4]

Principle: Isotope Dilution Mass Spectrometry (IDMS)

IDMS is the gold standard for PCB analysis.[1] By spiking the sample with a known amount of

Workflow Visualization

The following diagram outlines the critical path for PCB 177 analysis, emphasizing the "Spike Before Extraction" rule.

Caption: IDMS workflow for PCB 177 ensuring compensation for analyte loss during extraction.

Step-by-Step Methodology

Step 1: Standard Preparation [1]

-

Stock Verification: Verify the concentration of the native PCB 177 CRM (e.g., CIL PCB-177-CS) against a second source if available.[1][2]

-

Spiking Solution: Prepare a working solution of

-PCB 177 in nonane or isooctane at 100 ng/mL.[1][2]

Step 2: Sample Extraction & Spiking

-

Spike: Add exactly 100 µL of the

-PCB 177 spiking solution directly onto the matrix. Allow to equilibrate for 30 minutes. -

Extract: Perform Soxhlet extraction (16-24 hours) with Dichloromethane (DCM):Hexane (1:1).

-

Note: Pressurized Liquid Extraction (PLE) is a faster, valid alternative.[2]

-

Step 3: Cleanup [1][6]

-

Sulfur Removal: If analyzing sediment, treat extract with activated copper.[1][2]

-

Lipid Removal: Pass extract through an Acidified Silica Gel column (44% H₂SO₄ w/w).[1][2]

-

Fractionation (Optional): If dioxin-like PCBs are also targeted, use a Carbon column.[1][2] PCB 177 (ortho-substituted) will elute in the first fraction (unlike coplanar PCBs).[1]

Step 4: Instrumental Analysis (GC-MS/MS)

-

Column: 30m x 0.25mm DB-5ms or Rtx-PCB.

Step 5: Calculation

Calculate concentration (

Advanced Topic: Chiral Separation

Because PCB 177 is chiral, biological systems may selectively metabolize one atropisomer.[2] For advanced toxicology studies, enantioselective analysis is required.[2]

-

Column: Chirasil-Dex or equivalent cyclodextrin-based phase.[1][2]

-

Method: The enantiomeric fraction (EF) is calculated as

.[1] -

CRM Note: Standard CRMs are racemic (EF = 0.5).[1][2] Any deviation in biological samples indicates active metabolic processing.[1][2]

Quality Assurance & Troubleshooting

Acceptance Criteria

| Parameter | Acceptance Range | Corrective Action |

| Calibration Linearity ( | > 0.995 | Re-prepare calibration standards. |

| Internal Standard Recovery | 25% - 120% | Check extraction efficiency; re-extract if <25%. |

| Ion Ratio (Qual/Quant) | ± 15% of theoretical | Check for co-eluting interferences.[1][2] |

Common Pitfalls

-

Co-elution: On standard 5% phenyl columns (DB-5), PCB 177 may co-elute with PCB 110 or others depending on the temperature ramp.[1][2]

-

Photodegradation: Heptachlorobiphenyls can dechlorinate under UV light.[1][2] Store all CRMs and extracts in amber glass.

References

-

NIST. Standard Reference Material® 2262: Chlorinated Biphenyls in 2,2,4-Trimethylpentane.[2] National Institute of Standards and Technology.[1] Retrieved from [Link]

-

Lehmler, H. J., et al. (2010).[2][8] Chiral polychlorinated biphenyl transport, metabolism, and distribution: a review. Environmental Science & Technology.[1][2][9] Retrieved from [Link]

-